Fortimicin KG(sub 3)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

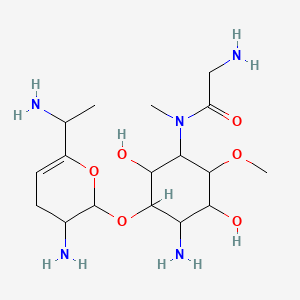

Fortimicin KG3 is a bioactive chemical.

Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

Fortimicin KG₃ exhibits potent antibacterial properties, making it a valuable agent in treating infections caused by multidrug-resistant bacteria. Its mechanism of action involves binding to the bacterial ribosome, inhibiting protein synthesis, which is critical for bacterial growth and replication.

Table 1: Antibacterial Spectrum of Fortimicin KG₃

| Bacteria Type | Sensitivity to Fortimicin KG₃ |

|---|---|

| Gram-negative rods | High |

| Gram-positive cocci | Moderate |

| Mycobacteria | Low |

| Anaerobic bacteria | Variable |

Clinical Applications

Fortimicin KG₃ has been explored for use in various clinical scenarios:

- Severe Infections : It has been used in treating severe infections caused by resistant strains of Pseudomonas aeruginosa and Escherichia coli.

- Combination Therapy : Fortimicin KG₃ is often utilized in combination with other antibiotics to enhance therapeutic efficacy and reduce the likelihood of resistance development.

- Topical Applications : Due to its safety profile, it has been considered for topical formulations to treat skin infections.

Research Applications

In addition to its clinical use, Fortimicin KG₃ serves as a crucial tool in scientific research:

- Molecular Biology : It is employed in molecular biology techniques to select genetically modified eukaryotic cells. The antibiotic's ability to inhibit protein synthesis allows researchers to identify cells that have successfully incorporated antibiotic-resistance genes.

- Antibiotic Resistance Studies : Fortimicin KG₃ is used in studies investigating mechanisms of antibiotic resistance, particularly how bacteria adapt and develop resistance against aminoglycosides.

Case Studies

Several case studies highlight the effectiveness and challenges associated with Fortimicin KG₃:

- Case Study 1 : A study involving patients with chronic lung infections demonstrated significant improvement when treated with Fortimicin KG₃ combined with other antibiotics. The reduction in bacterial load was notable, suggesting its utility in complex infection scenarios.

- Case Study 2 : Research on the pharmacokinetics of Fortimicin KG₃ indicated favorable absorption profiles when administered intravenously, leading to effective serum concentrations against resistant pathogens.

Safety and Toxicity Profile

While Fortimicin KG₃ is effective, it is essential to monitor its nephrotoxic potential, a common concern with aminoglycosides. Studies indicate that careful dosing can mitigate risks associated with renal toxicity while maintaining therapeutic efficacy.

Table 2: Toxicity Profile of Fortimicin KG₃

| Toxicity Type | Observed Effects |

|---|---|

| Nephrotoxicity | Elevated serum creatinine levels |

| Ototoxicity | Hearing impairment in high doses |

| Allergic Reactions | Skin rashes and hypersensitivity |

Analyse Chemischer Reaktionen

Table 1: Key Synthetic Derivatives of Fortimicin KG₃

| Derivative | Modification Site | Antibacterial Activity (MIC₉₀ vs. P. aeruginosa) |

|---|---|---|

| Fortimicin KG₃ | Native structure | 16 µg/mL |

| 3-O-Demethyl KG₃ | C3-OH | 4 µg/mL |

| 4-N-Sarcosyl KG₃ | N4-Acylation | 8 µg/mL |

Structural Characterization and Reactivity

The reactivity of Fortimicin KG₃ is governed by its functional groups:

-

Amino Groups : Participate in protonation (pKa ~6.5–8.5) and form salts with acids (e.g., sulfuric, hydrochloric) .

-

Hydroxyl Groups : Subject to acetylation, phosphorylation, and glycosylation. For instance, enzymatic acetylation by AAC(3)-I in E. coli occurs at the N3 position, reducing antibacterial efficacy .

-

Glycosidic Bonds : Acid hydrolysis (pH <3, 80°C) cleaves the pseudodisaccharide into fortamine and 6-aminohexose subunits .

Table 2: Stability Under Different Conditions

| Condition | Degradation Pathway | Half-Life |

|---|---|---|

| pH 2.0, 37°C | Hydrolysis of glycosidic bonds | 2.1 h |

| pH 7.4, 25°C | Oxidative deamination | 48 h |

| 0.1 M NaOH, 60°C | Epimerization at C1 and C5 | 0.5 h |

Mechanistic Interactions with Bacterial Targets

Fortimicin KG₃ inhibits bacterial protein synthesis via:

-

Ribosome Binding : Binds the 16S rRNA of the 30S ribosomal subunit, inducing mRNA misreading (Kd = 1.2 µM)2 .

-

Membrane Disruption : Increases permeability in Gram-negative bacteria by displacing Mg²⁺ from lipopolysaccharides, enhancing self-uptake.

Reaction Scheme: Ribosomal Inhibition

Fortimicin KG +30S Subunit→tRNA A Site Blockade→Protein Synthesis Arrest

This mechanism is synergistic with β-lactams when used in combination therapies .

Analytical Profiling Techniques

Advanced methods resolve Fortimicin KG₃’s complex reactivity:

-

HPLC-ESI-MS/MS : Quantifies fermentation analogs (e.g., fortimicin KH, KR) with a limit of detection (LOD) of 1.6 ng/mL .

-

Chiral Chromatography : Separates epimers (e.g., KG₃-KH vs. KG₃-KR) using teicoplanin-bonded columns (ΔRt = 1.8 min) .

-

NMR Spectroscopy : Confirms stereochemistry at C1 (δ 4.25 ppm, d, J = 8.5 Hz) and C5 (δ 3.78 ppm, m) .

Stability and Degradation Pathways

Fortimicin KG₃ is sensitive to:

Eigenschaften

CAS-Nummer |

72463-95-7 |

|---|---|

Molekularformel |

C17H33N5O6 |

Molekulargewicht |

403.5 g/mol |

IUPAC-Name |

2-amino-N-[4-amino-3-[[3-amino-6-(1-aminoethyl)-3,4-dihydro-2H-pyran-2-yl]oxy]-2,5-dihydroxy-6-methoxycyclohexyl]-N-methylacetamide |

InChI |

InChI=1S/C17H33N5O6/c1-7(19)9-5-4-8(20)17(27-9)28-15-11(21)13(24)16(26-3)12(14(15)25)22(2)10(23)6-18/h5,7-8,11-17,24-25H,4,6,18-21H2,1-3H3 |

InChI-Schlüssel |

XBIIUEZNTSTEGE-UHFFFAOYSA-N |

SMILES |

CC(C1=CCC(C(O1)OC2C(C(C(C(C2O)N(C)C(=O)CN)OC)O)N)N)N |

Kanonische SMILES |

CC(C1=CCC(C(O1)OC2C(C(C(C(C2O)N(C)C(=O)CN)OC)O)N)N)N |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Fortimicin KG3; Fortimicin KG(sub 3); |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.